molecular formula C21H27N3O B15172463 4-{(E)-[4-(Dibutylamino)phenyl]diazenyl}benzaldehyde CAS No. 919111-85-6

4-{(E)-[4-(Dibutylamino)phenyl]diazenyl}benzaldehyde

Cat. No.: B15172463
CAS No.: 919111-85-6
M. Wt: 337.5 g/mol
InChI Key: VDJCPNQKHVIFMD-UHFFFAOYSA-N
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Description

4-{(E)-[4-(Dibutylamino)phenyl]diazenyl}benzaldehyde is an organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of a diazenyl group (-N=N-) and a dibutylamino group attached to a benzaldehyde moiety. It is often used in the synthesis of dyes and pigments due to its vibrant color properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[4-(Dibutylamino)phenyl]diazenyl}benzaldehyde typically involves the diazotization of 4-(dibutylamino)aniline followed by a coupling reaction with benzaldehyde. The reaction conditions often include acidic environments to facilitate the diazotization process. Common reagents used in this synthesis include sodium nitrite (NaNO2) and hydrochloric acid (HCl) for diazotization, and benzaldehyde for the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques such as recrystallization and chromatography ensures the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[4-(Dibutylamino)phenyl]diazenyl}benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), hydrogen gas (H2) with a catalyst

    Substitution: Various electrophiles like nitronium ion (NO2+) or halogens (Cl2, Br2)

Major Products

Scientific Research Applications

4-{(E)-[4-(Dibutylamino)phenyl]diazenyl}benzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{(E)-[4-(Dibutylamino)phenyl]diazenyl}benzaldehyde involves its interaction with various molecular targets and pathways. The diazenyl group can participate in electron transfer reactions, while the dibutylamino group can interact with biological membranes and proteins. These interactions can lead to changes in cellular processes and biochemical pathways, making the compound useful in various applications .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dimethylamino)benzaldehyde
  • 4-(Diethylamino)benzaldehyde
  • 4-(Diphenylamino)benzaldehyde

Uniqueness

4-{(E)-[4-(Dibutylamino)phenyl]diazenyl}benzaldehyde is unique due to the presence of both the diazenyl and dibutylamino groups, which confer distinct electronic and steric properties. These features make it particularly useful in applications requiring specific electronic characteristics and stability .

Properties

CAS No.

919111-85-6

Molecular Formula

C21H27N3O

Molecular Weight

337.5 g/mol

IUPAC Name

4-[[4-(dibutylamino)phenyl]diazenyl]benzaldehyde

InChI

InChI=1S/C21H27N3O/c1-3-5-15-24(16-6-4-2)21-13-11-20(12-14-21)23-22-19-9-7-18(17-25)8-10-19/h7-14,17H,3-6,15-16H2,1-2H3

InChI Key

VDJCPNQKHVIFMD-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C=O

Origin of Product

United States

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